molecular formula C20H25NO4 B10896706 [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone

[5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone

Cat. No.: B10896706
M. Wt: 343.4 g/mol
InChI Key: REXHSFNLVZFXQC-UHFFFAOYSA-N
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Description

[5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone: is a complex organic compound featuring a furan ring, a morpholine moiety, and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Attachment of the Tert-butylphenoxy Group: This step involves the reaction of a tert-butylphenol derivative with a suitable furan intermediate. Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Incorporation of the Morpholine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,5-diones.

    Reduction: Reduction of the furan ring can yield tetrahydrofuran derivatives.

    Substitution: The phenoxy and morpholine groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,5-diones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenoxy and morpholine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, potentially serving as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the morpholine moiety is particularly interesting, as morpholine derivatives are known to exhibit a range of biological activities.

Industry

In the materials science field, this compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to undergo various chemical reactions and form stable structures.

Mechanism of Action

The mechanism of action of [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan ring and morpholine moiety could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    [5-[(4-Tert-butylphenoxy)methyl]furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a morpholine moiety.

    [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]methylamine: Contains an amine group instead of a morpholine moiety.

Uniqueness

The combination of the furan ring, tert-butylphenoxy group, and morpholine moiety in [5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone is unique, providing a distinct set of chemical properties and potential applications. This compound’s structure allows for versatile chemical modifications, making it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H25NO4/c1-20(2,3)15-4-6-16(7-5-15)24-14-17-8-9-18(25-17)19(22)21-10-12-23-13-11-21/h4-9H,10-14H2,1-3H3

InChI Key

REXHSFNLVZFXQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCOCC3

Origin of Product

United States

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